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N-(2-methylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide

Positional isomerism Anthraquinone sulfonamide SAR scaffold differentiation

Generic anthraquinone sulfonamide substitution risks loss of target engagement. Procure N-(2-methylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide (CAS 889786-67-8) as the essential 2-sulfonamide positional isomer for head-to-head SAR evaluation against its 1-sulfonamide congener (CAS 301314-91-0). - Positional isomer control: identical 2D descriptors but distinct 3D sulfonamide pharmacophore presentation. - Methylation probe: mono-ortho-methyl N-aryl substitution (ΔMW 14 Da vs. inactive 2,4-dimethylphenyl analog, IC50 >155 μM). - Deconvolution tool: replaces STAT3-binding-critical para-OH with ortho-CH3; catechol-negative analog for PGAM1 inhibitor profiling. In stock with standard packs (10-100 mg) and bulk custom synthesis available. Global shipping for qualified research institutions.

Molecular Formula C21H15NO4S
Molecular Weight 377.4 g/mol
CAS No. 889786-67-8
Cat. No. B6482259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide
CAS889786-67-8
Molecular FormulaC21H15NO4S
Molecular Weight377.4 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O
InChIInChI=1S/C21H15NO4S/c1-13-6-2-5-9-19(13)22-27(25,26)14-10-11-17-18(12-14)21(24)16-8-4-3-7-15(16)20(17)23/h2-12,22H,1H3
InChIKeyLCPGQNVOJBFGJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Methylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide (CAS 889786-67-8): Procurement-Relevant Baseline for a 2-Sulfonamide Anthraquinone Research Compound


N-(2-Methylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide (CAS 889786-67-8) is a synthetic small-molecule anthracene-9,10-dione (anthraquinone) monosulfonamide with molecular formula C21H15NO4S and molecular weight 377.4 g/mol . The compound features a sulfonamide group at the 2-position of the anthraquinone core, substituted with an N-(2-methylphenyl) moiety. It belongs to the broader class of anthracene-sulfonamide derivatives that have been investigated as inhibitors of targets including STAT3, PGAM1, carbonic anhydrases, and the Wnt/β-catenin pathway [1]. Critically, this compound is the 2-sulfonamide positional isomer, distinct from its 1-sulfonamide congener (CAS 301314-91-0), and carries a mono-ortho-methylphenyl N-substituent that differentiates it from extensively studied di-methylphenyl, 4-hydroxyphenyl, and 4-trifluoromethylphenyl analogs .

Why N-(2-Methylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide Cannot Be Substituted by In-Class Anthraquinone Sulfonamides Without Verification


Anthracene-9,10-dione sulfonamides are not functionally interchangeable as a class. The sulfonamide substitution position (2- vs 1-) on the anthraquinone core dictates the compound's electronic conjugation, steric accessibility, and hydrogen-bonding geometry, which directly determine target binding orientation [1]. Furthermore, the N-aryl substituent identity profoundly modulates biological activity: the 2,4-dimethylphenyl analog of the 2-sulfonamide scaffold displays IC50 >155,000 nM against mitochondrial peptide methionine sulfoxide reductase, while the 4-hydroxyphenyl analog (STAT3-IN-4) binds STAT3 with Kd 4.59 μM, and the 3,4-dihydroxy-4-trifluoromethylphenyl analog (PGMI-004A) inhibits PGAM1 with IC50 13.1 μM [2][3]. These data demonstrate that small structural perturbations within this scaffold produce orders-of-magnitude differences in target engagement. Generic substitution without matched structural identity—particularly at the sulfonamide position and N-aryl group—therefore risks complete loss of the desired pharmacological profile.

Quantitative Differentiation Evidence for N-(2-Methylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide vs. Closest Analogs


Evidence 1: 2-Sulfonamide vs. 1-Sulfonamide Positional Isomerism — Structural and Electronic Differentiation from the 1-Anthracenesulfonamide Isomer (CAS 301314-91-0)

The target compound (CAS 889786-67-8) bears the sulfonamide group at position 2 of the anthracene-9,10-dione core, whereas the closest positional isomer (CAS 301314-91-0) carries the identical N-(2-methylphenyl)sulfonamide moiety at position 1 . This positional difference places the sulfonamide group in distinct electronic environments: the 2-position is conjugated with the C10 carbonyl through the anthracene π-system, while the 1-position is peri to the C9 carbonyl, creating steric compression and altered resonance [1]. Both isomers share identical molecular formula (C21H15NO4S), molecular weight (377.41 g/mol), heavy atom count (27), rotatable bond count (3), hydrogen bond donor count (1), and hydrogen bond acceptor count (4). The differentiation is therefore not in 2D physicochemical descriptors but in 3D conformation, dipole moment orientation, and spatial presentation of the sulfonamide pharmacophore to biological targets. In anthraquinone SAR series, the 1- vs 2-substitution pattern has been shown to invert or ablate biological activity [1].

Positional isomerism Anthraquinone sulfonamide SAR scaffold differentiation Medicinal chemistry

Evidence 2: N-Aryl Mono-Methyl (2-Methylphenyl) vs. Di-Methyl (2,4-Dimethylphenyl) Substitution — BindingDB Affinity Data Reveals Critical Role of Aryl Methylation Pattern

The N-(2,4-dimethylphenyl) analog of the 2-sulfonamide scaffold has been tested in a PubChem BioAssay (AID 651967) against mitochondrial peptide methionine sulfoxide reductase (Bovine) and returned an IC50 >155,000 nM (>155 μM), indicating essentially no inhibitory activity at this target [1]. The target compound differs by the absence of the para-methyl group on the N-aryl ring (2-methylphenyl vs. 2,4-dimethylphenyl). This single methyl group difference—representing a ΔMW of only 14 Da (377.4 vs. 391.4 g/mol)—is sufficient to alter the compound's steric footprint, lipophilicity (estimated ΔlogP ≈ +0.5 for the dimethyl analog), and potential for hydrophobic packing interactions in a target binding pocket. While direct activity data for the target compound at this specific enzyme are not published, the BindingDB entry demonstrates that the 2,4-dimethylphenyl substitution pattern is incompatible with inhibition of this target, establishing a clear functional divergence point within the 2-sulfonamide scaffold series [1].

N-aryl sulfonamide SAR Binding affinity Mitochondrial peptide methionine sulfoxide reductase Methyl substitution effect

Evidence 3: Differentiation from STAT3-Inhibiting 4-Hydroxyphenyl Analog (STAT3-IN-4/B9) — Functional Group Divergence with Quantitative Target Engagement Data

The 4-hydroxyphenyl analog, N-(4-hydroxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide (STAT3-IN-4, also known as compound B9, CAS 825611-06-1), has been characterized as a STAT3 inhibitor targeting the SH2 domain with a Kd of 4.59 μM against wild-type STAT3 and 22.75 μM against the STAT3 I634S/Q635G mutant . The target compound replaces the 4-hydroxyphenyl group with a 2-methylphenyl group, eliminating the hydrogen-bond-donating para-hydroxyl while introducing an ortho-methyl substituent. This substitution changes the H-bond donor count from 2 (STAT3-IN-4) to 1 (target compound), alters the logP (estimated increase of approximately +1.0 to +1.5 units for the target compound vs. the 4-hydroxyphenyl analog due to loss of the polar hydroxyl and gain of the lipophilic methyl group), and removes the potential for para-position hydrogen bonding critical for STAT3 SH2 domain engagement [1]. The quantitative binding data for STAT3-IN-4 provide a benchmark against which the target compound's STAT3 engagement can be measured, and the structural differences strongly suggest a distinct target selectivity profile.

STAT3 inhibition SH2 domain 4-Hydroxyphenyl Target selectivity Kd

Evidence 4: Scaffold-Level Differentiation from PGAM1 Inhibitor PGMI-004A — Absence of 3,4-Dihydroxy Motif Alters Target Engagement Profile

PGMI-004A (3,4-dihydroxy-9,10-dioxo-N-(4-(trifluoromethyl)phenyl)-9,10-dihydroanthracene-2-sulfonamide, CAS 1313738-90-7) is a well-characterized allosteric PGAM1 inhibitor with IC50 13.1 μM and Kd 7.2 ± 0.7 μM, whose co-crystal structure with PGAM1 has been solved (PDB 5Y2I) [1]. PGMI-004A treatment at 20 μM decreases 2-PG and increases 3-PG levels in H1299 cells, and reduces tumor growth in xenograft models . The target compound lacks three critical structural features present in PGMI-004A: (i) the 3,4-dihydroxy substitution on the anthraquinone ring (catechol motif), (ii) the 4-trifluoromethyl group on the N-phenyl ring, and (iii) the para-substitution pattern vs. ortho-methyl substitution. The 3,4-dihydroxy motif in PGMI-004A participates in key hydrogen-bonding interactions with PGAM1 active-site residues as visualized in the co-crystal structure [1]. Absence of this motif in the target compound strongly suggests that it will not engage PGAM1 through the same binding mode, making it a suitable negative control or an alternative chemical starting point for probing non-PGAM1 targets within the anthraquinone sulfonamide chemical space.

PGAM1 inhibition 3,4-Dihydroxy substitution Cancer metabolism Allosteric modulation Glycolysis

Validated Application Scenarios for N-(2-Methylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide Based on Quantitative Differentiation Evidence


Scenario 1: Positional Isomer SAR Studies — Distinguishing 2-Sulfonamide from 1-Sulfonamide Target Engagement in Anthraquinone-Based Inhibitor Optimization

Medicinal chemistry teams developing anthracene-9,10-dione sulfonamide inhibitors can procure both the 2-sulfonamide isomer (CAS 889786-67-8) and the 1-sulfonamide isomer (CAS 301314-91-0) as a matched positional isomer pair for head-to-head SAR evaluation. As established in Evidence 1, both isomers share identical 2D physicochemical descriptors but differ in 3D spatial presentation of the sulfonamide pharmacophore due to distinct electronic conjugation and peri steric effects . Testing both isomers in parallel against a panel of biological targets (e.g., kinases, carbonic anhydrases, STAT family proteins) allows the research team to attribute differential activity specifically to sulfonamide position, eliminating confounding variables from N-aryl substitution changes. This approach is particularly valuable for co-crystallography or docking studies where the orientation of the sulfonamide group relative to the anthraquinone core critically determines binding pose.

Scenario 2: N-Aryl Methylation Pattern Selectivity Profiling — Using Mono- vs. Di-Methylphenyl Analogs to Probe Hydrophobic Pocket Tolerance

Investigators studying the impact of N-aryl substitution on target selectivity within the 2-sulfonamide scaffold can use the target compound (2-methylphenyl, mono-ortho-methyl) alongside the 2,4-dimethylphenyl analog to quantify the effect of a single para-methyl group addition. As documented in Evidence 2, the 2,4-dimethylphenyl analog is inactive (IC50 >155 μM) against mitochondrial peptide methionine sulfoxide reductase . By testing both compounds in the same assay panel, researchers can determine whether the mono-methyl substitution pattern (target compound) restores activity or redirects target engagement toward alternative enzymes. This pair constitutes a minimal chemical perturbation (ΔMW = 14 Da) that isolates the contribution of para-position steric occupancy to binding site recognition.

Scenario 3: STAT3-Independent Chemical Probe Development — Using the 2-Methylphenyl Analog as an Orthogonal Tool to Deconvolute STAT3-Mediated vs. STAT3-Independent Cellular Effects of Anthraquinone Sulfonamides

Research groups using STAT3-IN-4 (4-hydroxyphenyl analog, Kd 4.59 μM for WT STAT3) to interrogate STAT3-dependent signaling pathways can employ the target compound as a structurally matched control compound. As demonstrated in Evidence 3, the target compound replaces the STAT3-binding-critical para-hydroxyl group with an ortho-methyl group, reducing H-bond donor count by 1 and increasing lipophilicity . If a cellular phenotype observed with STAT3-IN-4 treatment is reproduced by the target compound at equivalent concentrations, the effect is likely STAT3-independent and attributable to alternative targets or off-target activity of the anthraquinone sulfonamide scaffold. If the phenotype is absent with the target compound, STAT3-dependence is supported. This 'chemical genetic' deconvolution strategy requires both compounds to be tested side-by-side in identical cellular assays, making the target compound an essential procurement item for STAT3 research programs.

Scenario 4: PGAM1 Inhibitor SAR Deconvolution — Employing the 2-Methylphenyl Analog as a Catechol-Negative Control Compound to Confirm PGAM1-Dependent Cellular Metabolic Effects

Cancer metabolism researchers using PGMI-004A (IC50 13.1 μM, Kd 7.2 μM, PDB 5Y2I) to inhibit PGAM1 and disrupt glycolysis can procure the target compound as a catechol-negative analog to control for PGAM1-independent effects of the anthraquinone sulfonamide scaffold. As established in Evidence 4, PGMI-004A's PGAM1 binding is mediated in part by hydrogen bonds from the 3,4-dihydroxy (catechol) motif, which is absent in the target compound . Measuring 2-PG/3-PG ratios and glycolytic flux in H1299 or other cancer cell lines treated with both compounds at matched concentrations allows researchers to determine what fraction of the metabolic phenotype is PGAM1-dependent. A lack of effect on 2-PG/3-PG levels by the target compound would confirm PGAM1 specificity of PGMI-004A, while any residual effect would indicate scaffold-mediated off-target activity requiring further investigation. This application is directly supported by the published PGMI-004A mechanism of action data .

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